An In-Depth Technical Guide to Ethyl 4-(4-butylphenyl)-4-oxobutanoate
An In-Depth Technical Guide to Ethyl 4-(4-butylphenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 115199-55-8
This technical guide provides a comprehensive overview of Ethyl 4-(4-butylphenyl)-4-oxobutanoate, a ketoester of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines a probable synthetic pathway, and provides a framework for its experimental application, addressing the core requirements of researchers in the field.
Compound Data Presentation
A summary of the key quantitative data for Ethyl 4-(4-butylphenyl)-4-oxobutanoate is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 115199-55-8 | [1][2][3][4][5] |
| Molecular Formula | C16H22O3 | [5][6] |
| Molecular Weight | 262.34 g/mol | [5][6] |
| Boiling Point | 385.4 °C at 760 mmHg | [5] |
| Density | 1.023 g/cm³ | [5] |
| Purity | Typically ≥97% | [5] |
Experimental Protocols
Step 1: Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
This step involves the reaction of butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
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Materials:
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Butylbenzene
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Succinic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Concentrated hydrochloric acid (HCl)
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Ice
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Sodium sulfate (Na₂SO₄)
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Procedure:
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To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane, cooled in an ice bath, add succinic anhydride portion-wise.
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Slowly add butylbenzene to the cooled mixture.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-(4-butylphenyl)-4-oxobutanoic acid.
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The crude product can be purified by recrystallization from a suitable solvent system.
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Step 2: Esterification of 4-(4-butylphenyl)-4-oxobutanoic acid
The carboxylic acid obtained in the first step is then esterified to yield the final product.
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Materials:
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4-(4-butylphenyl)-4-oxobutanoic acid
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Anhydrous ethanol
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A catalytic amount of a strong acid (e.g., concentrated sulfuric acid)
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Anhydrous sodium bicarbonate or sodium carbonate
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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A solution of 4-(4-butylphenyl)-4-oxobutanoic acid in an excess of anhydrous ethanol is prepared.
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A catalytic amount of concentrated sulfuric acid is carefully added.
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The mixture is heated under reflux for several hours. The reaction can be monitored by TLC.
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After the reaction is complete, the excess ethanol is removed under reduced pressure.
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The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.
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The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude Ethyl 4-(4-butylphenyl)-4-oxobutanoate.
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The final product can be purified by vacuum distillation or column chromatography.
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Mandatory Visualizations
Logical Workflow for the Synthesis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate
The following diagram illustrates the logical workflow of the proposed two-step synthesis.
Caption: Proposed two-step synthesis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate.
Signaling Pathways and Biological Activity
Currently, there is a lack of publicly available scientific literature detailing the specific biological activity or the involvement of Ethyl 4-(4-butylphenyl)-4-oxobutanoate in any signaling pathways. However, the general class of γ-ketoesters and related structures are known to be of interest in medicinal chemistry. For instance, some arylbutanoate derivatives have been investigated for their potential as enzyme inhibitors, such as Src kinase inhibitors.[8] Given its structure, it is plausible that this compound could serve as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic applications.[9]
Further research is required to elucidate the biological role, if any, of Ethyl 4-(4-butylphenyl)-4-oxobutanoate. Researchers and drug development professionals are encouraged to consider this compound as a building block for creating novel chemical entities for screening in various biological assays.
Experimental Workflow for Biological Screening
The following diagram outlines a general workflow for the initial biological screening of a novel compound like Ethyl 4-(4-butylphenyl)-4-oxobutanoate.
Caption: General workflow for initial biological screening of a novel compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. AB368143 | CAS 115199-55-8 – abcr Gute Chemie [abcr.com]
- 3. AB368143 | CAS 115199-55-8 – abcr Gute Chemie [abcr.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. ETHYL 4-(4-N-BUTYLPHENYL)-4-OXOBUTYRATE | CAS#:115199-55-8 | Chemsrc [chemsrc.com]
- 6. 115199-55-8|Ethyl 4-(4-n-Butylphenyl)-4-oxobutanoate|BLDpharm [bldpharm.com]
- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. Buy Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | 62088-12-4 [smolecule.com]
